Ethyl 2,6-difluoro-3-methylbenzoate
Description
Contextualization of Fluorinated Aromatic Esters in Contemporary Chemical Synthesis
Fluorinated aromatic esters represent a pivotal class of compounds in modern chemical synthesis, prized for the unique properties conferred by fluorine atoms. The introduction of fluorine into an aromatic ring can dramatically alter a molecule's physical, chemical, and biological characteristics. These alterations often lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets, making them valuable in the development of pharmaceuticals and agrochemicals. researchgate.net
The synthesis of these esters can be challenging, often requiring specialized reagents and conditions. pdx.edu Contemporary methods focus on developing efficient and selective fluorination and esterification techniques. rsc.orghokudai.ac.jp For instance, the use of heterogeneous catalysts like metal-organic frameworks (MOFs) is being explored for the esterification of fluorinated aromatic carboxylic acids, offering advantages such as reduced reaction times and catalyst reusability. rsc.org Furthermore, research into the C-F bond activation of fluorinated esters is opening new avenues for their functionalization. acs.org
Historical Trajectories in the Synthesis and Functionalization of Substituted Benzoate (B1203000) Esters
The synthesis of benzoate esters has a rich history, with the Fischer-Speier esterification, first reported in 1895, being a cornerstone method. This acid-catalyzed reaction between a carboxylic acid and an alcohol remains widely used, though often with modern improvements. researchgate.netmdpi.com Historically, industrial synthesis of benzoic acid, the precursor to many benzoate esters, involved processes like the reaction of benzotrichloride (B165768) with calcium hydroxide (B78521). newworldencyclopedia.orgwikipedia.org
Over the years, numerous alternative methods have been developed to overcome the limitations of traditional esterification, such as harsh conditions and the generation of acidic wastewater. researchgate.net These include the use of solid acid catalysts, which offer easier separation and recycling. mdpi.com The functionalization of the aromatic ring of benzoate esters has also evolved significantly. Electrophilic aromatic substitution reactions, for example, are fundamental to introducing various substituents onto the benzene (B151609) ring, with the ester group acting as a deactivating, meta-directing group. wikipedia.org
Fundamental Significance of Polyfluorinated Benzoate Scaffolds in Organic Chemistry
Polyfluorinated benzoate scaffolds are of fundamental importance in organic chemistry due to the profound electronic effects of multiple fluorine substituents. Fluorine is the most electronegative element, and its presence on a benzene ring creates strong inductive effects, withdrawing electron density from the ring. This generally deactivates the ring towards electrophilic substitution.
However, fluorine can also donate electron density back to the ring through a π-type interaction involving its nonbonding electrons. acs.org This interplay of inductive withdrawal and mesomeric donation influences the reactivity and regioselectivity of reactions involving the aromatic ring. In polyfluorinated systems, these effects can be additive, leading to unique chemical properties. For example, the high thermostability and chemical resistance of polymers containing fluorinated aromatics can be partly attributed to the stabilization of the aromatic ring by fluorine atoms. acs.org
Overview of Current Academic Research Trajectories for Ethyl 2,6-Difluoro-3-Methylbenzoate
Current academic research involving this compound is situated at the intersection of synthetic methodology and biological screening. Its CAS Number is 773135-48-1. epa.gov One significant area of investigation is its use in high-throughput transcriptomics (HTTr) studies. epa.gov These studies employ advanced techniques to assess the biological activity of a vast number of chemicals by measuring changes in gene expression. The inclusion of this compound in such screening libraries suggests an interest in its potential biological effects, likely as part of broader efforts to understand the structure-activity relationships of fluorinated compounds.
The synthesis of this compound itself is a subject of research interest, likely prepared via the esterification of its corresponding carboxylic acid, 2,6-difluoro-3-methylbenzoic acid. nih.gov Research into related compounds, such as the synthesis of other substituted difluorobenzoates, provides insights into the synthetic challenges and potential applications of this class of molecules. prepchem.comsemanticscholar.org For example, the development of practical synthetic routes to key intermediates for antimicrobial drugs highlights the pharmaceutical relevance of structurally similar compounds. semanticscholar.org
Theoretical Frameworks for Understanding Reactivity and Selectivity in Fluorinated Systems
Understanding the reactivity and selectivity of fluorinated aromatic systems relies heavily on theoretical and computational chemistry. Density Functional Theory (DFT) calculations are a powerful tool for elucidating reaction mechanisms, such as the oxidative activation of fluorinated aromatic compounds. nih.gov These studies can reveal, for instance, that reactions may proceed through unexpected pathways, different from those of their non-fluorinated analogs. nih.gov
Molecular orbital theory provides a framework for understanding how fluorine substitution affects the electronic structure of an aromatic ring. The interaction of fluorine's nonbonding electrons with the π-system of the ring creates new molecular orbitals that can enhance the stability of the molecule. acs.org This concept, termed "fluoromaticity," helps to explain the increased thermodynamic stability and chemical resistance of certain fluoroaromatic compounds. acs.org Furthermore, quantitative structure-reactivity relationships are being developed using theoretical descriptors, such as Hirshfeld charges, to predict the reactivity of substituted benzenes in electrophilic aromatic substitution reactions. acs.orgnih.gov These theoretical models are crucial for designing new synthetic strategies and predicting the properties of novel fluorinated compounds.
Data Tables
Table 1: Properties of 2,6-Difluoro-3-methylbenzoic Acid (Precursor to this compound)
| Property | Value | Source |
| IUPAC Name | 2,6-difluoro-3-methylbenzoic acid | nih.gov |
| Molecular Formula | C₈H₆F₂O₂ | nih.gov |
| Molecular Weight | 172.13 g/mol | nih.gov |
| InChIKey | QZIVNVIPFGKDQE-UHFFFAOYSA-N | nih.gov |
Table 2: Synthesis of Substituted Benzoate Esters
| Product | Starting Materials | Key Reagents/Catalysts | Reference |
| Ethyl 2,6-dimethoxybenzoate | 2,6-Dimethoxybenzoic acid, Ethanol (B145695) | Sulfuric acid | mdpi.com |
| Methyl Benzoates | Various benzoic acids, Methanol | Zr/Ti solid acid catalyst | mdpi.com |
| Ethyl (2,4-difluoro-3-methyl-benzoyl)-acetate | 2,4-Difluoro-3-methyl-benzoyl chloride, Ethyl malonate | Magnesium, Toluene | prepchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,6-difluoro-3-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-3-14-10(13)8-7(11)5-4-6(2)9(8)12/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFXOLBZIKXIRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1F)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401295044 | |
| Record name | Ethyl 2,6-difluoro-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401295044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773135-48-1 | |
| Record name | Ethyl 2,6-difluoro-3-methylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=773135-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,6-difluoro-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401295044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Route Design for Ethyl 2,6 Difluoro 3 Methylbenzoate
Esterification Protocols for the Generation of Ethyl 2,6-Difluoro-3-Methylbenzoate
The final step in the synthesis of this compound is typically the esterification of its corresponding carboxylic acid precursor, 2,6-difluoro-3-methylbenzoic acid.
Direct Esterification and Transesterification Approaches
Direct esterification, particularly the Fischer-Speier esterification, is a fundamental method for producing esters. libretexts.orgchemguide.co.uk This acid-catalyzed reaction involves heating the carboxylic acid (2,6-difluoro-3-methylbenzoic acid) with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.ukjackwestin.com The reaction is reversible, and to drive it towards the product, water, a byproduct, must be removed, or a large excess of the alcohol reactant can be used. libretexts.org
For fluorinated aromatic carboxylic acids, specific catalysts and conditions have been explored to improve efficiency. For instance, heterogeneous catalysts like the metal-organic framework UiO-66-NH2 have been successfully used for the methyl esterification of various fluorobenzoic acids with methanol. rsc.orgresearchgate.net This approach offers the advantage of easier catalyst recovery and recycling. organic-chemistry.org While this specific catalyst was used for methyl ester formation, the principle can be extended to the synthesis of ethyl esters.
Table 1: Comparison of Catalysts for Direct Esterification of Aromatic Carboxylic Acids
| Catalyst System | Reactants | Key Features | Reference |
|---|---|---|---|
| Concentrated H₂SO₄ | Carboxylic acid, Alcohol | Standard, strong acid catalyst; reversible reaction. chemguide.co.uk | chemguide.co.uk |
| Graphene Oxide | Aliphatic and aromatic acids, Alcohols | Efficient and reusable heterogeneous acid catalyst. organic-chemistry.org | organic-chemistry.org |
| UiO-66-NH₂ | Fluorinated aromatic carboxylic acids, Methanol | Heterogeneous catalyst, reducing reaction time compared to traditional methods. rsc.org | rsc.org |
Transesterification is another viable, though less direct, route. researchgate.net This would involve reacting a different ester of 2,6-difluoro-3-methylbenzoic acid, such as the methyl ester, with ethanol in the presence of an acid or base catalyst to yield the desired ethyl ester. Titanate catalysts have shown high activity in the transesterification of crude methyl benzoate (B1203000). researchgate.net
Activation Strategies for Carboxylic Acid Precursors
To circumvent the equilibrium limitations of direct esterification, the carboxylic acid precursor, 2,6-difluoro-3-methylbenzoic acid, can be "activated". rsc.orgresearchgate.net This involves converting the carboxylic acid into a more reactive derivative, which then readily reacts with ethanol to form the ester.
A common strategy is the conversion of the carboxylic acid to its corresponding acid chloride. numberanalytics.com This is typically achieved by treating 2,6-difluoro-3-methylbenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). rsc.org The resulting 2,6-difluoro-3-methylbenzoyl chloride is highly electrophilic and reacts rapidly and irreversibly with ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. numberanalytics.com
Alternatively, various coupling reagents used in peptide synthesis can be employed for ester formation. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can activate the carboxylic acid for reaction with an alcohol. jackwestin.comnumberanalytics.com Other modern coupling agents include TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). organic-chemistry.org
Table 2: Selected Activating Agents for Carboxylic Acids
| Activating Agent/Reagent | Resulting Intermediate | Advantages | Reference |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) / Oxalyl Chloride ((COCl)₂) | Acid Chloride | High reactivity, irreversible reaction. rsc.org | rsc.org |
| Dicyclohexylcarbodiimide (DCC) / DMAP | O-acylisourea | Mild conditions (Steglich esterification). rsc.orgnumberanalytics.com | rsc.orgnumberanalytics.com |
| TBTU, TATU, COMU | Activated Ester | Good yields at room temperature, suitable for sensitive substrates. organic-chemistry.org | organic-chemistry.org |
Advanced Carbon-Carbon Bond Formation Strategies in Difluorobenzoate Synthesis
The synthesis of the core structure, 2,6-difluoro-3-methylbenzoic acid, or a closely related precursor, can be achieved through modern carbon-carbon bond formation reactions. These methods offer powerful ways to assemble the substituted aromatic ring with high regiocontrol.
Cross-Coupling Reactions for Aryl Substitution (e.g., Suzuki, Stille)
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing C-C bonds in aromatic systems.
The Suzuki-Miyaura coupling reaction is a versatile method for forming biaryl compounds and could be envisioned in the synthesis of the 2,6-difluoro-3-methylphenyl core. mdpi.comnih.govnih.gov For example, a suitably substituted aryl halide or triflate could be coupled with an organoboron reagent. A potential route could involve the Suzuki coupling of a 1-bromo-2,4-difluoro-3-methylbenzene with a boronic acid derivative that introduces the carboxyl group or a precursor. The reaction is known for its tolerance of a wide range of functional groups and the use of generally stable and low-toxicity organoboron reagents. nih.gov Heterogeneous palladium catalysts have been developed that show good activity in the Suzuki coupling of fluorinated aryl bromides. mdpi.com
The Stille coupling reaction provides another powerful method for C-C bond formation, coupling an organotin compound with an sp²-hybridized organic halide or triflate in the presence of a palladium catalyst. openochem.orgorganic-chemistry.orglibretexts.orgwikipedia.org A potential disconnection for the synthesis of the target's precursor could involve the coupling of an organostannane, such as 2,6-difluoro-3-methyl-trimethylstannylbenzene, with a halide that can be later converted to a carboxylic acid. While effective, a significant drawback of the Stille reaction is the toxicity of the organotin compounds. organic-chemistry.org
Table 3: Overview of Relevant Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Catalyst | Key Features | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron compound + Organic halide/triflate | Palladium complex | Mild conditions, high functional group tolerance, low toxicity of byproducts. nih.gov | nih.gov |
Directed ortho-Metalation (DoM) Strategies in Fluorinated Aromatic Systems
Directed ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org It relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org
In fluorinated aromatic systems, the fluorine atom itself can act as a directing group for lithiation, although it is considered a weaker directing group than others like amides or methoxy (B1213986) groups. researchgate.netdrexel.edu However, in a molecule like 1,3-difluorobenzene, the fluorine atoms can direct metalation to the C2 position. The presence of other substituents will influence the final regioselectivity. For the synthesis of 2,6-difluoro-3-methylbenzoic acid, a plausible strategy could start with 1,3-difluorobenzene. A DoM reaction could be used to introduce a functional group at the C2 position. Subsequent functionalization would be required to introduce the methyl and carboxyl groups, potentially involving further DoM steps or other aromatic substitution reactions. The choice of base (e.g., n-BuLi, s-BuLi, or LDA) and reaction conditions is crucial for achieving the desired regioselectivity. researchgate.netunblog.fr
C-H Functionalization Methodologies Applied to Methyl- and Fluorine-Substituted Benzenes
Direct C-H functionalization is an increasingly important area of synthetic chemistry, offering a more atom-economical approach by avoiding the pre-functionalization of substrates (e.g., conversion to halides or organometallics). youtube.comyoutube.com
For the synthesis of the target structure, C-H functionalization could be applied to a simpler starting material like 2,6-difluorotoluene (B1296929). nih.gov The fluorine atoms can play a role in directing transition metal-catalyzed C-H activation. acs.org For instance, palladium-catalyzed ortho-C-H functionalization directed by a substituent is a well-established strategy. acs.org A directing group could be temporarily installed on the methyl group of 2,6-difluorotoluene to guide the introduction of a carboxyl group or its precursor at the C3 position. Alternatively, methods for the direct carboxylation of aromatic C-H bonds, although challenging, are an active area of research. Palladium-catalyzed C-H functionalization has been used to synthesize gem-difluoro olefins, demonstrating its utility in fluorinated systems. nih.govresearchgate.net
These advanced strategies, while potentially more complex to develop, offer elegant and efficient pathways to highly substituted aromatic compounds like this compound.
Fluorination Techniques for Aromatic Systems Leading to Difluorobenzoates
The introduction of fluorine atoms into an aromatic ring is a critical step in the synthesis of difluorobenzoates. This can be achieved through either electrophilic or nucleophilic fluorination methods. numberanalytics.com
Electrophilic Fluorination Reagents and Their Application
Electrophilic fluorination employs reagents that act as a source of "F+". alfa-chemistry.com These reagents are particularly useful for fluorinating electron-rich aromatic systems. Common electrophilic fluorinating agents include N-fluorosulfonimides like N-fluorobenzenesulfonimide (NFSI) and commercially available reagents such as Selectfluor®. wikipedia.orgbrynmawr.edu The reactivity of these agents can be modulated by altering the substituents on the nitrogen atom, allowing for a range of fluorinating powers. researchgate.net For instance, N-F reagents are available as both neutral compounds and more powerful cationic quaternary ammonium (B1175870) salts. researchgate.net
The mechanism of electrophilic fluorination is still a subject of debate, with possibilities including an S_N2 pathway or a single-electron transfer (SET) process. wikipedia.org The choice of reagent and reaction conditions is crucial for achieving the desired fluorination pattern, especially in deactivated aromatic systems where reactions can be sluggish.
| Reagent Class | Example(s) | Key Characteristics |
| N-Fluorosulfonimides | N-Fluorobenzenesulfonimide (NFSI) | Effective, commonly used, and soluble in various organic solvents. alfa-chemistry.comwikipedia.orgbrynmawr.edu |
| Quaternary Ammonium Salts | Selectfluor® | Powerful, commercially available, and has high thermal stability. wikipedia.orgresearchgate.net |
| N-Fluoropyridinium Salts | - | Reactivity can be tuned by changing substituents on the pyridine ring. alfa-chemistry.com |
Nucleophilic Fluorination Approaches
Nucleophilic fluorination involves the displacement of a leaving group on the aromatic ring by a fluoride (B91410) ion (F⁻). This method is often preferred for aromatic systems bearing electron-withdrawing groups. Common sources of fluoride ions include alkali metal fluorides like cesium fluoride (CsF) and potassium fluoride (KF), as well as tetralkylammonium fluorides. numberanalytics.comorganic-chemistry.org
A significant challenge in nucleophilic aromatic fluorination is the basicity of the fluoride ion, which can lead to undesired side reactions. researchgate.net To enhance the reactivity and selectivity of nucleophilic fluorination, various strategies have been developed. One approach involves the use of hypervalent iodine compounds, such as 1-arylbenziodoxolones, which can be activated to undergo facile nucleophilic fluorination. arkat-usa.orgumn.edu The reactivity of these precursors can be enhanced by the presence of substituents on the benziodoxolone ring. arkat-usa.org Another strategy employs transition metal catalysts, such as palladium or copper, to facilitate the C-F bond formation. numberanalytics.comnih.gov
Chemo-, Regio-, and Stereoselectivity Considerations in Synthetic Pathways
Achieving the desired substitution pattern in polysubstituted aromatic compounds like this compound requires careful control over chemo-, regio-, and stereoselectivity. rsc.orgnih.govmdpi.com
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the synthesis of the target molecule, this could involve, for example, the selective fluorination of the aromatic ring without affecting the ester group.
Regioselectivity is the preferential reaction at one position over another. Directing the two fluorine atoms to the 2 and 6 positions and the methyl group to the 3 position of the benzoate ring is a key regiochemical challenge. The directing effects of existing substituents on the ring play a crucial role in determining the outcome of the fluorination reaction.
Stereoselectivity , while less of a concern for the synthesis of this achiral molecule, becomes critical when chiral centers are present in the starting materials or are introduced during the synthesis.
The interplay of these selectivity aspects is complex. For instance, in palladium-catalyzed fluorination reactions, the formation of regioisomeric aryl fluoride products can occur. nih.gov The choice of catalyst, ligands, and reaction conditions is therefore paramount in directing the reaction towards the desired isomer.
Process Optimization and Scalable Synthesis Methods for this compound
Transitioning a synthetic route from a laboratory scale to an industrial process requires significant optimization to ensure efficiency, safety, and cost-effectiveness. For the synthesis of this compound, this involves several key considerations.
One promising approach for process optimization is the use of flow chemistry . nih.gov Flow reactors offer several advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for continuous production. nih.govbeilstein-journals.orgmit.edursc.org For fluorination reactions, which can be highly exothermic, the superior temperature control in microreactors can prevent runaway reactions and improve selectivity. beilstein-journals.org Flow systems have been successfully employed for both electrophilic and nucleophilic fluorination reactions, as well as for other transformations relevant to the synthesis of fluorinated aromatics. nih.govbeilstein-journals.orgresearchgate.net
Key Optimization Parameters in Flow Synthesis:
| Parameter | Importance |
| Flow Rate | Determines the residence time of reactants in the reactor. |
| Temperature | Crucial for controlling reaction kinetics and selectivity. |
| Concentration | Affects reaction rates and can influence side product formation. |
| Mixing | Efficient mixing is essential for multiphasic reactions. |
| Catalyst Loading | In catalytic processes, optimizing the amount of catalyst is key to cost-effectiveness. |
Green Chemistry Principles in the Synthesis of Fluorinated Benzoates
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. eurekalert.org Applying these principles to the synthesis of fluorinated benzoates can lead to more sustainable and environmentally friendly manufacturing processes.
Key green chemistry considerations include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with safer alternatives. For example, the use of ionic liquids as a medium for nucleophilic fluorination has been explored. organic-chemistry.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Flow chemistry can contribute to energy efficiency through better heat integration.
Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents. worktribe.com This reduces waste and can lead to more selective reactions.
Use of Renewable Feedstocks: While not always feasible for complex aromatic compounds, exploring bio-based starting materials is a long-term goal. The use of natural surfactants in fluorine chemistry is an emerging area of research. rsc.org
By integrating these principles, the synthesis of this compound and other fluorinated compounds can be made more sustainable.
Reaction Mechanisms and Chemical Transformations of Ethyl 2,6 Difluoro 3 Methylbenzoate
Hydrolytic and Transesterification Pathways of the Ester Moiety
The ester group in ethyl 2,6-difluoro-3-methylbenzoate is susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base, yielding 2,6-difluoro-3-methylbenzoic acid and ethanol (B145695). The rate and mechanism of this hydrolysis are significantly influenced by the steric hindrance imposed by the two ortho-fluorine substituents.
Under basic conditions, the hydrolysis typically proceeds via a nucleophilic acyl substitution mechanism (BAc2). The hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The departure of the ethoxide leaving group, followed by protonation, affords the carboxylate salt, which upon acidification yields the carboxylic acid. The presence of the bulky ortho-fluorine atoms can sterically hinder the approach of the nucleophile, potentially slowing the reaction rate compared to unhindered benzoates.
Acid-catalyzed hydrolysis follows a different pathway (AAc2), initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol regenerate the acid catalyst and produce the carboxylic acid. Similar to the base-catalyzed process, steric hindrance from the ortho-fluorine atoms can influence the reaction kinetics.
Transesterification, the conversion of one ester to another by reaction with an alcohol, can also be achieved under acidic or basic catalysis. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The equilibrium of this reaction can be shifted by using a large excess of the reactant alcohol or by removing the ethanol byproduct.
| Reaction Pathway | Catalyst | Key Steps | Steric Influence of Ortho-Substituents |
| Base-Catalyzed Hydrolysis (BAc2) | Base (e.g., NaOH) | 1. Nucleophilic attack by OH⁻2. Formation of a tetrahedral intermediate3. Elimination of ethoxide | Hinders the approach of the nucleophile, potentially decreasing the reaction rate. |
| Acid-Catalyzed Hydrolysis (AAc2) | Acid (e.g., H₂SO₄) | 1. Protonation of the carbonyl oxygen2. Nucleophilic attack by H₂O3. Formation of a tetrahedral intermediate4. Elimination of ethanol | Hinders the approach of the nucleophile, potentially decreasing the reaction rate. |
| Transesterification | Acid or Base | Similar to hydrolysis, with an alcohol as the nucleophile. | Hinders the approach of the nucleophile, potentially affecting the reaction rate and equilibrium. |
Electrophilic Aromatic Substitution Reactions on the Difluorobenzoate Ring
The aromatic ring of this compound is deactivated towards electrophilic aromatic substitution (EAS) due to the strong electron-withdrawing inductive effect of the two fluorine atoms and the ester group. uci.edu However, the substituents also exert directing effects that determine the position of substitution.
The two fluorine atoms, despite being deactivating, are ortho, para-directors due to the ability of their lone pairs to donate electron density to the ring through resonance. youtube.com The methyl group is an activating, ortho, para-director. youtube.com The ethyl carboxylate group is a deactivating meta-director. The interplay of these directing effects will determine the regioselectivity of any EAS reaction.
Given the substitution pattern, the potential sites for electrophilic attack are the C4 and C5 positions. The C4 position is para to the C1-ester group (meta-directing), ortho to the C3-methyl group (ortho, para-directing), and meta to the C2- and C6-fluorine atoms (ortho, para-directing). The C5 position is meta to the C1-ester and C3-methyl groups and para to the C2-fluorine atom.
| Substituent | Position | Electronic Effect | Directing Effect |
| -F | 2, 6 | -I (strong), +M (weak) | Ortho, Para (deactivating) |
| -CH₃ | 3 | +I | Ortho, Para (activating) |
| -COOEt | 1 | -I, -M | Meta (deactivating) |
Nucleophilic Aromatic Substitution (SNAr) Directed by Fluorine Substituents
The presence of two fluorine atoms on the aromatic ring makes this compound a substrate for nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces one of the fluorine atoms. wikipedia.org The fluorine atoms themselves act as good leaving groups in such reactions. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org
The rate of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The electron-withdrawing ester group at C1 and the second fluorine atom enhance the electrophilicity of the ring, making it more susceptible to nucleophilic attack. The methyl group at C3, being electron-donating, has a deactivating effect on this reaction.
A key aspect of SNAr on this molecule is the regioselectivity: which of the two non-equivalent fluorine atoms (at C2 or C6) is preferentially substituted. The C2 fluorine is ortho to both the ester and methyl groups, while the C6 fluorine is ortho to the ester group and meta to the methyl group. Nucleophilic attack at C2 would be sterically hindered by the adjacent methyl group. Therefore, it is expected that nucleophilic attack will preferentially occur at the C6 position.
Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates. For example, reaction with an amine (e.g., R₂NH) would be expected to yield ethyl 2-fluoro-6-(dialkylamino)-3-methylbenzoate as the major product.
Reduction and Oxidation Chemistry of this compound
The functional groups present in this compound, namely the ester and the methyl group, can undergo reduction and oxidation reactions, respectively.
Reduction of the Ester Group: The ethyl ester group can be reduced to a primary alcohol, (2,6-difluoro-3-methylphenyl)methanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. masterorganicchemistry.comyoutube.com The reaction proceeds via nucleophilic acyl substitution, where a hydride ion from LiAlH₄ attacks the carbonyl carbon, leading to the formation of an aldehyde intermediate which is then further reduced to the primary alcohol. masterorganicchemistry.com Weaker reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of esters.
Oxidation of the Methyl Group: The methyl group attached to the aromatic ring can be oxidized to a carboxylic acid group, yielding ethyl 2,6-difluoro-3-carboxybenzoate. This transformation is typically achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) under heating. doubtnut.com The reaction proceeds through a benzylic radical intermediate. The presence of two electron-withdrawing fluorine atoms on the ring may influence the reactivity of the benzylic C-H bonds.
| Transformation | Reagent | Product |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | (2,6-Difluoro-3-methylphenyl)methanol |
| Oxidation | Potassium Permanganate (KMnO₄) | Ethyl 2,6-difluoro-3-carboxybenzoate |
Radical Reactions Involving the Fluorinated Aromatic Ring or Ester Group
The fluorinated aromatic ring and the ester group of this compound can participate in radical reactions. The high strength of the C-F bond makes direct homolytic cleavage challenging, but radical addition to the aromatic ring or reactions involving the ester or methyl group are possible.
Radical reactions on polyfluoroaromatic compounds often proceed via the formation of a polyfluorinated cyclohexadienyl radical intermediate. The regioselectivity of radical attack on this compound would be influenced by the electronic and steric effects of the substituents.
The methyl group is susceptible to radical halogenation at the benzylic position under UV light or with a radical initiator. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator would likely lead to the formation of ethyl 3-(bromomethyl)-2,6-difluorobenzoate.
Furthermore, recent studies have shown that photochemical reactions can be used for the C(sp³)–H fluorination of molecules containing benzoate (B1203000) groups, where the benzoyl group can act as a photosensitizing auxiliary. jmu.edu This suggests the possibility of radical fluorination at the methyl group or the ethyl group of the ester under specific photochemical conditions.
Metal-Catalyzed Transformations and Functionalizations of the Compound
The carbon-fluorine bonds in this compound can be activated and functionalized using transition metal catalysts. While C-F bonds are generally strong and less reactive than other carbon-halogen bonds, several catalytic systems have been developed for their transformation.
Cross-Coupling Reactions: Palladium- and nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively. wikipedia.orgorganic-chemistry.org Although challenging, the C-F bonds of aryl fluorides can participate in these reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. beilstein-journals.org In the case of this compound, the ester group provides such activation. It is plausible that under specific catalytic conditions, selective cross-coupling at one of the C-F bonds could be achieved. Given the steric hindrance at the C2 position, it is likely that a metal-catalyzed cross-coupling reaction would preferentially occur at the C6 position.
C-H Functionalization: Metal-catalyzed C-H activation and functionalization offer a direct route to modify the aromatic ring without pre-functionalization. While the C-H bonds on the aromatic ring of this compound are electron-deficient, directed C-H activation could potentially occur. For instance, a directing group could facilitate the ortho-C-H functionalization at the C4 or C5 positions.
| Reaction Type | Catalyst System (Example) | Potential Product (Example) |
| Suzuki-Miyaura Coupling | Pd or Ni catalyst, Boronic acid/ester | Ethyl 2-fluoro-3-methyl-6-arylbenzoate |
| Buchwald-Hartwig Amination | Pd catalyst, Amine | Ethyl 2-fluoro-6-amino-3-methylbenzoate |
| C-H Functionalization | Transition metal catalyst (e.g., Pd, Rh) | Functionalization at C4 or C5 position |
Investigations into Reaction Kinetics and Thermodynamics
The study of reaction kinetics and thermodynamics provides quantitative insights into the reactivity of this compound.
Kinetics: Kinetic studies on the hydrolysis of substituted phenyl benzoates have shown that the reaction rates are influenced by electronic and steric effects of the substituents. rsc.orgresearchgate.net For this compound, the steric hindrance from the two ortho-fluorine atoms is expected to significantly decrease the rate of hydrolysis compared to less substituted benzoates. Kinetic investigations of SNAr reactions on related difluorinated aromatic compounds have also been performed, providing data on activation energies and rate constants. researchgate.net Similar studies on the target compound would allow for a quantitative assessment of the influence of the methyl group on the reactivity of the C-F bonds.
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structure determination of ethyl 2,6-difluoro-3-methylbenzoate, offering a comprehensive view of the proton, carbon, and fluorine environments within the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound provides crucial information about the number, connectivity, and chemical environment of the hydrogen atoms. The ethyl group protons typically appear as a quartet and a triplet, characteristic of the -OCH₂CH₃ moiety. The methyl group attached to the aromatic ring presents as a singlet. The aromatic protons exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms.
Similarly, ¹³C NMR spectroscopy complements the proton data by detailing the carbon skeleton. The spectrum displays distinct signals for the carbonyl carbon of the ester, the aromatic carbons (with their chemical shifts influenced by the fluorine and methyl substituents), and the carbons of the ethyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Ethyl (-OCH₂CH₃) | Triplet (~1.4 ppm) | ~14 |
| Ethyl (-OCH₂CH₃) | Quartet (~4.4 ppm) | ~62 |
| Methyl (-CH₃) | Singlet (~2.3 ppm) | ~15 |
| Aromatic (C-H) | Multiplet (7.0-7.5 ppm) | 110-140 |
| Aromatic (C-F) | - | 155-165 (doublet, ¹JCF) |
| Aromatic (C-CO) | - | ~120 |
| Carbonyl (C=O) | - | ~164 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Fluorine-19 (¹⁹F) NMR Spectroscopic Probing of Fluorine Environments
Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is an indispensable tool for characterizing this compound. This technique is highly sensitive to the chemical environment of the fluorine nuclei. The two fluorine atoms at positions 2 and 6 are chemically non-equivalent due to the methyl group at position 3, and they are expected to show distinct signals in the ¹⁹F NMR spectrum. These signals will likely appear as multiplets due to coupling with the aromatic protons.
Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign all proton and carbon signals and to establish the complete connectivity of the molecule, advanced 2D NMR experiments are employed. scribd.comyoutube.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, it would confirm the coupling between the methylene (B1212753) and methyl protons of the ethyl group and also delineate the coupling relationships between the aromatic protons. scribd.comscribd.com
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduepfl.ch This is instrumental in assigning the carbon signals for the ethyl group, the methyl group, and the protonated aromatic carbons. scribd.com
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects long-range (typically 2-3 bond) correlations between protons and carbons. youtube.comsdsu.edu This powerful technique is crucial for identifying quaternary carbons, such as the carbonyl carbon and the fluorinated aromatic carbons, by observing their correlations with nearby protons. scribd.comscribd.com For instance, correlations would be expected between the ethyl protons and the carbonyl carbon, and between the aromatic protons and the various aromatic carbons.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecule, which is directly related to the functional groups present.
The IR spectrum of this compound is expected to show a strong absorption band for the C=O stretching of the ester group, typically in the range of 1720-1740 cm⁻¹. Other characteristic bands include C-F stretching vibrations (around 1200-1300 cm⁻¹), C-O stretching of the ester, and various C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule. mdpi.com
Raman spectroscopy, while also probing vibrational modes, is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C-C backbone stretches would be prominent in the Raman spectrum. nih.gov
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretching | 1720 - 1740 |
| C-F (Aromatic) | Stretching | 1200 - 1300 |
| C-O (Ester) | Stretching | 1100 - 1300 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. mdpi.com
Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry
Electron Ionization (EI-MS): In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and a series of fragment ions. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and the loss of the entire ester group. The presence of the fluorinated and methylated benzene (B151609) ring will also lead to characteristic fragment ions. nist.gov
Chemical Ionization (CI-MS): CI is a softer ionization technique that results in less fragmentation and often a more prominent molecular ion or protonated molecule peak ([M+H]⁺). This can be particularly useful for confirming the molecular weight of the compound when the molecular ion is weak or absent in the EI spectrum.
Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion | Fragment Lost |
| [M]⁺ | C₁₀H₁₀F₂O₂⁺ | - |
| [M-29]⁺ | C₈H₅F₂O₂⁺ | •CH₂CH₃ |
| [M-45]⁺ | C₈H₅F₂O⁺ | •OCH₂CH₃ |
| [M-73]⁺ | C₇H₅F₂⁺ | •COOCH₂CH₃ |
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)
Mass spectrometry techniques are pivotal for determining the molecular weight and fragmentation patterns of analytes. While specific studies on this compound using ESI and APCI are not widely available in the public domain, the principles of these techniques allow for a theoretical understanding of its analysis.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules. However, for less polar compounds lacking easily ionizable functional groups, ESI may not be the most effective method. The ionization efficiency in ESI is often dependent on the analyte's ability to form ions in solution, which can be a limitation for certain molecules.
Atmospheric Pressure Chemical Ionization (APCI) serves as a complementary technique to ESI, especially for the analysis of less polar and volatile compounds. jfda-online.com APCI involves the ionization of the analyte in the gas phase through a corona discharge. jfda-online.com This process typically results in the formation of protonated molecules [M+H]⁺ in the positive-ion mode or deprotonated molecules [M-H]⁻ in the negative-ion mode, along with potential adducts. bris.ac.uk For this compound, APCI would likely be a more suitable technique than ESI due to its lower polarity. The resulting mass spectra would be expected to show a prominent molecular ion peak, providing clear molecular weight information with minimal fragmentation. bris.ac.uk This "soft" ionization allows for the analysis of intact molecules. bris.ac.uk
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of a compound's elemental composition by providing its exact mass with high accuracy and precision. nih.gov For this compound (C₁₀H₁₀F₂O₂), the theoretical exact mass can be calculated.
Using an exact mass calculator, the monoisotopic mass of a molecule is determined by summing the masses of the most abundant isotopes of its constituent atoms. sisweb.com This high level of mass accuracy allows for the differentiation between compounds with the same nominal mass but different elemental formulas.
Table 1: Theoretical Exact Mass of this compound
| Formula | Theoretical Exact Mass |
| C₁₀H₁₀F₂O₂ | 200.0649 |
This table presents the calculated theoretical exact mass for the specified chemical formula.
Experimental determination of the exact mass via HRMS, often coupled with techniques like Orbitrap MS, would be expected to yield a value extremely close to the theoretical mass, thereby confirming the elemental composition of this compound. The high resolving power of such instruments ensures the separation of ions with very similar mass-to-charge ratios. bris.ac.uk
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While specific UV-Vis spectral data for this compound is not readily found, the analysis of its structural analogue, ethyl 2,6-dimethoxybenzoate, can offer insights. In the UV-Vis spectrum of ethyl 2,6-dimethoxybenzoate, characteristic absorption bands are observed that correspond to electronic transitions within the molecule.
For this compound, the presence of the substituted benzene ring is expected to give rise to characteristic absorption bands in the UV region, typically corresponding to π → π* transitions. The substitution pattern on the benzene ring, including the fluorine and methyl groups, will influence the position and intensity of these absorption maxima (λmax).
X-ray Diffraction (XRD) for Solid-State Structure Determination and Crystallography
X-ray Diffraction (XRD) is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. For a related compound, ethyl 2,6-dimethoxybenzoate, single-crystal XRD analysis revealed that it crystallizes in the triclinic space group Pī. mdpi.comresearchgate.net The study provided precise unit cell parameters, bond lengths, and bond angles, confirming the molecular structure unambiguously. mdpi.comresearchgate.net
Although a specific crystallographic study for this compound is not available, a similar approach would be necessary to definitively determine its solid-state structure. Such an analysis would provide crucial information on its crystal packing, intermolecular interactions, and conformational details.
Table 2: Crystallographic Data for the Analogue Ethyl 2,6-dimethoxybenzoate
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 8.5518(3) |
| b (Å) | 10.8826(8) |
| c (Å) | 11.9939(6) |
| α (°) | 101.273(5) |
| β (°) | 98.287(3) |
| γ (°) | 94.092(4) |
| Volume (ų) | 1077.54(10) |
| Z | 4 |
Data from the crystallographic study of ethyl 2,6-dimethoxybenzoate provides a reference for the type of information obtained from XRD analysis. mdpi.com
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.
Gas Chromatography (GC) is a technique well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. thepharmajournal.com The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. nih.govbrjac.com.br
Coupling GC with a Mass Spectrometer (GC-MS) provides a powerful analytical tool for both separation and identification. thepharmajournal.com As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. nih.gov This allows for the positive identification of the compound by comparing its mass spectrum with spectral libraries. brjac.com.br GC-MS is also highly effective for determining the purity of a sample and identifying any impurities present. thepharmajournal.com The analysis of related benzoate (B1203000) esters is commonly performed using GC-MS. nist.govnist.gov
Table 3: Typical GC-MS Parameters
| Parameter | Typical Setting |
| Column | Capillary column (e.g., ZB-5MS) csic.es |
| Carrier Gas | Helium csic.es |
| Injection Mode | Splitless csic.es |
| Oven Temperature Program | Ramped (e.g., 70°C to 305°C) csic.es |
| Ionization Mode | Electron Ionization (EI) at 70 eV csic.es |
This table outlines typical parameters used in GC-MS analysis, which would be applicable for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds in a mixture. asean.org For purity assessment of this compound, a reversed-phase HPLC method would likely be employed. In this method, a non-polar stationary phase is used with a polar mobile phase. The purity of the compound can be determined by the area of its corresponding peak in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. jfda-online.com This technique is particularly useful for the analysis of compounds that are not suitable for GC, such as those that are thermally labile or have low volatility. bris.ac.uk For this compound, LC-MS analysis, likely with an APCI source, would provide both the retention time from the LC separation and the mass-to-charge ratio from the MS detection, allowing for confident identification and purity assessment. jfda-online.com UPLC-ESI-MS, a high-resolution version of LC-MS, has been used to identify various secondary metabolites in plant extracts, demonstrating the power of this technique in complex mixture analysis. ekb.eg
Theoretical and Computational Chemistry Investigations of Ethyl 2,6 Difluoro 3 Methylbenzoate
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the three-dimensional arrangement of atoms and the distribution of electrons.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like Ethyl 2,6-difluoro-3-methylbenzoate, a common approach involves geometry optimization using a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
The optimization process systematically alters the coordinates of the atoms to find the lowest energy arrangement on the potential energy surface. Calculations would likely show that the core benzene (B151609) ring is nearly planar. However, significant steric hindrance between the ester group and the fluorine atom at the C2 position would cause the ester group to twist out of the plane of the aromatic ring. This twisting minimizes repulsive forces and is a critical feature of its geometry. The methyl and ethyl groups would adopt staggered conformations to minimize their own internal steric strain.
Table 1: Predicted Geometrical Parameters for this compound (DFT/B3LYP)
| Parameter | Predicted Value | Comment |
|---|---|---|
| C-F Bond Length | ~1.35 Å | Typical for an aryl fluoride (B91410). |
| C=O Bond Length | ~1.21 Å | Characteristic of an ester carbonyl group. |
| C(ring)−C(ester) Bond Length | ~1.50 Å | Slightly elongated due to steric effects. |
| C(ring)−C(ring)−C(ester) Angle | ~122° | Distorted from ideal 120° due to substituent bulk. |
| Dihedral Angle (Ring Plane - Ester Plane) | ~50-70° | Significant out-of-plane twist due to ortho-fluorine. |
Ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2), are derived directly from theoretical principles without the inclusion of experimental data. While often more computationally demanding than DFT, they can provide a valuable benchmark for geometric and energetic properties.
The choice of basis set is crucial for both DFT and ab initio calculations. A Pople-style basis set like 6-311+G(d,p) is a common and robust choice. This notation indicates that it uses a triple-zeta valence set, with added diffuse functions (+) on heavy atoms to better describe electron density far from the nucleus, and polarization functions (d,p) on heavy atoms and hydrogens, respectively, to allow for non-spherical electron distribution. These additions are essential for accurately modeling systems with electronegative atoms like fluorine and oxygen and for describing non-covalent interactions. For very high accuracy, correlation-consistent basis sets (e.g., aug-cc-pVDZ) could be employed.
Prediction and Interpretation of Spectroscopic Parameters
Computational methods are highly effective at predicting spectroscopic data, which can aid in the identification and characterization of compounds.
Calculations of Nuclear Magnetic Resonance (NMR) parameters are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net This approach calculates the magnetic shielding tensors for each nucleus. To compare with experimental data, these absolute shielding values are converted to chemical shifts (δ) by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory. DFT methods can predict ¹H and ¹³C chemical shifts with a mean absolute error that is often less than 0.3 ppm and 3.0 ppm, respectively. ontosight.ai For fluorinated compounds, predicting ¹⁹F NMR shifts is also possible and highly valuable for structural assignment. nih.gov
Vibrational frequencies, corresponding to peaks in an Infrared (IR) spectrum, can be calculated by determining the second derivatives of the energy with respect to atomic displacements. These calculations yield a set of harmonic frequencies. It is a known systematic error that these calculated frequencies are typically higher than the experimental values due to the neglect of anharmonicity and basis set imperfections. Therefore, they are often uniformly scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G*) to improve agreement with experimental spectra. nih.gov
Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data
| Parameter | Predicted Value (Scaled/Referenced) | Hypothetical Experimental Value |
|---|---|---|
| ¹³C NMR: Carbonyl (C=O) | 165.5 ppm | 166.1 ppm |
| ¹H NMR: Methyl (Ar-CH₃) | 2.25 ppm | 2.30 ppm |
| ¹⁹F NMR: C2-F | -115.0 ppm | -114.2 ppm |
| IR Frequency: C=O Stretch | 1725 cm⁻¹ | 1730 cm⁻¹ |
Analysis of Conformational Landscape and Energetic Barriers
This compound possesses several rotatable bonds, leading to a complex conformational landscape. The most significant rotation is around the single bond connecting the aromatic ring to the carbonyl carbon of the ester group.
To analyze this, a potential energy surface (PES) scan can be performed. This involves systematically rotating the dihedral angle of interest (e.g., C(6)-C(1)-C(carbonyl)-O(ester)) in small increments (e.g., 10-15 degrees) and calculating the energy at each step, allowing all other geometry parameters to relax. The resulting energy profile would reveal the global minimum energy conformation, any local minima, and the rotational energy barriers (transition states) that separate them. The barrier to rotation is expected to be significant due to the steric clash between the carbonyl oxygen and the ortho-fluorine atom. A secondary, lower energy barrier would exist for the rotation of the ethyl group.
Table 3: Hypothetical Energetic Analysis of C(ring)-C(ester) Rotation
| Structure | Relative Energy (kcal/mol) | Dihedral Angle | Description |
|---|---|---|---|
| Global Minimum | 0.0 | ~65° | Sterically favored twisted conformation. |
| Transition State | +8.5 | 0° | Eclipsed conformation with C=O and ortho-F in close proximity. |
| Local Minimum | +1.2 | ~120° | Alternative twisted conformation. |
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
While quantum chemical calculations describe static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the behavior of molecules over time. MD simulations model atomic motions by applying classical mechanics.
An MD simulation of this compound would typically be run in a periodic box filled with a chosen solvent (e.g., water or an organic solvent) to mimic solution-phase conditions. The interactions are governed by a force field (e.g., AMBER, CHARMM), which is a set of parameters and equations that describe the potential energy of the system.
From the simulation trajectory, one can analyze:
Conformational Dynamics: How the molecule transitions between the different conformations identified in the PES scan.
Solvation Structure: How solvent molecules arrange around the solute, particularly around the polar ester group and the hydrophobic aromatic ring.
Intermolecular Interactions: The specific dipole-dipole interactions between the ester and fluorine atoms with polar solvent molecules can be quantified.
Reaction Pathway Elucidation and Transition State Modeling
Computational chemistry is a powerful tool for studying reaction mechanisms. A plausible synthesis for this compound is the acid-catalyzed Fischer esterification of 2,6-difluoro-3-methylbenzoic acid with ethanol (B145695). byjus.commdpi.com
The mechanism involves several steps:
Protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst.
Nucleophilic attack by the ethanol oxygen on the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer from the new oxonium ion to one of the hydroxyl groups.
Elimination of a water molecule to form a protonated ester.
Deprotonation to yield the final ester product and regenerate the acid catalyst.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (excluding biological activity)
Quantitative Structure-Property Relationship (QSPR) modeling represents a powerful computational tool for predicting the physicochemical properties of molecules based on their chemical structure. For this compound, while specific QSPR studies are not extensively documented in publicly available literature, the established principles of QSPR allow for a detailed theoretical exploration of how its properties could be modeled. Such models are invaluable for estimating properties that are difficult or costly to measure experimentally, such as boiling point, solubility, and vapor pressure.
The development of a QSPR model for this compound would involve a systematic process. First, a dataset of structurally related compounds with known experimental values for the property of interest would be compiled. This dataset would ideally include a series of substituted ethyl benzoates to ensure the model's applicability. Next, a wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors are numerical values that encode different aspects of the molecular structure. Finally, statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, would be used to build a mathematical equation that correlates the descriptors with the physicochemical property.
Molecular Descriptors for Modeling this compound Properties
A variety of molecular descriptors would be relevant for developing a robust QSPR model for this compound. These can be categorized as follows:
Constitutional Descriptors: These are the simplest descriptors and are derived directly from the molecular formula. For this compound, these would include molecular weight, the number of atoms of each element (carbon, hydrogen, oxygen, fluorine), and the number of single and double bonds.
Topological Descriptors: These descriptors describe the connectivity of atoms in the molecule. Indices such as the Wiener index, Kier & Hall connectivity indices, and the Balaban index have been shown to be effective in modeling properties like boiling points for various classes of organic compounds, including alkanes and those with heteroatoms. researchgate.net
Geometrical Descriptors: These descriptors are based on the three-dimensional structure of the molecule and would require a conformational analysis of this compound. Examples include the molecular surface area and molecular volume, which are often correlated with properties like solubility and boiling point.
Electrostatic Descriptors: These descriptors relate to the charge distribution within the molecule. For a molecule like this compound, with its polar ester group and electronegative fluorine atoms, descriptors such as the dipole moment and partial charges on individual atoms would be critical. For instance, in a study of polybrominated diphenyl ethers, quantities derived from the electrostatic potential were found to be effective in expressing their quantitative structure-property relationships. nih.govnih.gov
Quantum-Chemical Descriptors: These descriptors are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule. Key descriptors would include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and various calculated atomic charges. Such descriptors have been successfully used to model the aqueous solubility of aromatic sulfur-containing carboxylates. nih.gov
Hypothetical QSPR Model for Boiling Point
To illustrate the application of QSPR, a hypothetical model for predicting the boiling point of a series of substituted ethyl benzoates, including this compound, could be developed. Drawing from studies on similar compounds like acyclic carbonyls, a multiple linear regression equation might take the following form researchgate.net:
Boiling Point = c₀ + c₁(Descriptor 1) + c₂(Descriptor 2) + c₃(Descriptor 3) + ...*
Where c₀, c₁, c₂, c₃ are coefficients determined by the regression analysis, and the descriptors could be a combination of the types mentioned above. For example, a successful model for acyclic esters has been developed using five theoretical descriptors. researchgate.net
Below is a hypothetical data table that would form the basis for such a QSPR study. The values for this compound are illustrative and would need to be calculated using appropriate computational chemistry software.
Table 1: Hypothetical Dataset for QSPR Modeling of Boiling Points of Substituted Ethyl Benzoates
| Compound | Experimental Boiling Point (°C) | Molecular Weight ( g/mol ) | Dipole Moment (Debye) | Molecular Surface Area (Ų) |
| Ethyl benzoate (B1203000) | 212 | 150.17 | 2.05 | 165.4 |
| Ethyl 2-fluorobenzoate | 207 | 168.16 | 2.89 | 170.1 |
| Ethyl 3-fluorobenzoate | 209 | 168.16 | 1.87 | 170.1 |
| Ethyl 4-fluorobenzoate | 210 | 168.16 | 2.54 | 170.1 |
| Ethyl 2-methylbenzoate | 216 | 164.20 | 2.21 | 180.5 |
| Ethyl 3-methylbenzoate | 218 | 164.20 | 2.15 | 180.5 |
| Ethyl 4-methylbenzoate | 217 | 164.20 | 2.28 | 180.5 |
| This compound | Predicted | 200.18 | Calculated | Calculated |
Research Findings from Analogous Systems
Studies on related classes of compounds provide valuable insights into how a QSPR model for this compound would perform. For instance, QSPR models for the aqueous solubility of sulfur-containing aromatic esters have shown high correlation coefficients (R² > 0.9), indicating a strong predictive capability. nih.gov In these models, descriptors such as the molecular surface area and charges on the carboxyl group were found to be significant. nih.gov
Similarly, research on substituted benzoic acids has demonstrated that quantum chemical descriptors, such as those derived from Density Functional Theory (DFT), can effectively model properties like gas-phase acidity. mdpi.com The substituent effects, including those of electron-withdrawing groups like fluorine and electron-donating groups like methyl, are well-captured by these computational approaches.
The development of a robust QSPR model for this compound would be a valuable endeavor, enabling the rapid and cost-effective prediction of its physicochemical properties. This would be particularly useful in applications where experimental data is lacking and for screening large numbers of related compounds. The success of QSPR for a wide range of organic molecules, including aromatic esters, provides a strong basis for the feasibility of this approach. wiley.com
Synthesis and Characterization of Derivatives and Analogues of Ethyl 2,6 Difluoro 3 Methylbenzoate
Functionalization of the Aromatic Ring System
The aromatic ring of ethyl 2,6-difluoro-3-methylbenzoate offers multiple sites for the introduction of additional functional groups, which can significantly alter the electronic and steric properties of the molecule.
Introduction of Additional Substituents (e.g., Halogenation, Nitration, Sulfonation)
Halogenation: The introduction of additional halogen atoms onto the aromatic ring can be achieved through electrophilic aromatic substitution.
Iodination: The iodination of benzoic acid derivatives can be performed using iodine in the presence of an oxidizing agent like periodic acid or in the presence of a microporous compound and acetic anhydride (B1165640). google.comorgsyn.orgnih.gov For instance, the ortho-iodination of benzoic acids can be achieved with high selectivity.
Bromination: While specific examples for the title compound are scarce, bromination of similar aromatic compounds is often carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator or an acid catalyst.
Chlorination: The synthesis of chlorinated derivatives, such as 6-chloro-2,4-difluoro-3-methylbenzoyl chloride, involves the chlorination of a 3-methylbenzoic acid derivative, often using thionyl chloride.
Nitration: The introduction of a nitro group onto the aromatic ring is a common electrophilic aromatic substitution reaction. The synthesis of ethyl 2,6-difluoro-3-nitrobenzoate demonstrates that nitration of the 2,6-difluorobenzoate (B1233279) scaffold is feasible. This is typically achieved using a mixture of nitric acid and sulfuric acid.
Selective Alkylation and Acylation of the Aromatic Nucleus
Alkylation: The introduction of alkyl groups onto the aromatic ring can be achieved through Friedel-Crafts alkylation. wikipedia.org This reaction typically involves an alkyl halide and a Lewis acid catalyst. However, the presence of deactivating fluorine atoms and the ester group on the ring can make this reaction challenging. An alternative approach to introduce an alkyl group is through the modification of an existing substituent. For example, the synthesis of 3-chloromethyl benzoic acid from benzoyl chloride and paraformaldehyde under Lewis acid catalysis provides a route to a reactive benzyl (B1604629) halide that can be further elaborated. google.com
Acylation: Friedel-Crafts acylation allows for the introduction of an acyl group onto the aromatic ring using an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst like aluminum chloride. masterorganicchemistry.comsigmaaldrich.comorganic-chemistry.orgsigmaaldrich.comlibretexts.org This reaction is generally more controlled than alkylation as the resulting ketone is less reactive than the starting material, preventing over-acylation. For difluorotoluene derivatives, the regioselectivity of the acylation would be influenced by the directing effects of the fluorine and methyl substituents.
| Reaction | Reagents and Conditions | Potential Products |
| Iodination | I₂, HIO₄ or Periodic Acid | Iodo-substituted ethyl 2,6-difluoro-3-methylbenzoates |
| Bromination | NBS, Initiator/Catalyst | Bromo-substituted ethyl 2,6-difluoro-3-methylbenzoates |
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted ethyl 2,6-difluoro-3-methylbenzoates |
| Sulfonation | H₂SO₄/SO₃ | Sulfonated ethyl 2,6-difluoro-3-methylbenzoates |
| Alkylation | R-X, Lewis Acid | Alkyl-substituted ethyl 2,6-difluoro-3-methylbenzoates |
| Acylation | RCOCl, Lewis Acid | Acyl-substituted ethyl 2,6-difluoro-3-methylbenzoates |
Heterocyclic Annulation Strategies Employing the Benzoate (B1203000) Scaffold
The functional groups on the this compound scaffold can serve as handles for the construction of fused heterocyclic ring systems.
Quinazolinone Synthesis: 2-Aminobenzoates are valuable precursors for the synthesis of quinazolinones. rsc.orgnih.govresearchgate.netrsc.orgopenmedicinalchemistryjournal.com By introducing an amino group onto the aromatic ring of this compound, for example at the 4- or 5-position, the resulting aminobenzoate could be cyclized with various reagents, such as formamides, orthoesters, or aldehydes, to yield substituted quinazolinone derivatives.
Pyridopyrimidine Synthesis: Similarly, appropriately substituted aminobenzoates can be utilized in the synthesis of pyridopyrimidines. rjptonline.orgnih.govnih.govrsc.org These syntheses often involve condensation reactions with compounds containing active methylene (B1212753) groups or other suitable cyclization partners. The specific isomer of the pyridopyrimidine formed would depend on the position of the amino group and the reaction conditions employed.
Synthesis of Structural Isomers and Stereoisomers
The synthesis of structural isomers of this compound, where the substituents are arranged differently on the aromatic ring, is crucial for understanding structure-property relationships. For example, the synthesis of ethyl (2,4-difluoro-3-methyl-benzoyl)-acetate has been reported, which serves as a precursor to the corresponding 2,4-difluoro-3-methylbenzoate isomer. rjptonline.org Other isomers, such as ethyl 2,4-difluoro-5-methylbenzoate and ethyl 3,5-difluoro-2-methylbenzoate, can be synthesized from the corresponding substituted benzoic acids. The synthesis of these isomers typically starts from appropriately substituted toluenes or benzoic acids, followed by halogenation and esterification steps. For instance, the synthesis of 3,5-difluorobenzaldehyde (B1330607) from 3,5-difluorotoluene (B38592) via continuous oxidation has been described, which could be a starting point for the synthesis of the corresponding benzoic acid and its ethyl ester. google.com
Due to the achiral nature of this compound and the derivatives discussed in the context of planar aromatic ring modifications, the synthesis of stereoisomers is not a primary consideration unless a chiral center is introduced in a substituent or during a subsequent reaction.
Elucidation of Structure-Reactivity and Structure-Property Relationships within Related Chemical Families
The systematic synthesis of derivatives and isomers of this compound allows for the investigation of structure-reactivity and structure-property relationships. The electronic effects of the fluorine and methyl substituents, as well as any additional functional groups, play a critical role in determining the reactivity of the aromatic ring and the properties of the molecule.
The two fluorine atoms at positions 2 and 6 exert strong electron-withdrawing inductive effects, which can significantly influence the acidity of the corresponding carboxylic acid and the reactivity of the aromatic ring towards electrophilic substitution. nih.govquora.comquora.comdatapdf.comresearchgate.net The methyl group at position 3 is an electron-donating group, which can partially offset the deactivating effect of the fluorine atoms. The interplay of these electronic effects, along with steric factors, governs the regioselectivity of further functionalization reactions.
By comparing the chemical and physical properties of a series of isomers, such as the different arrangements of the fluoro and methyl groups on the benzoate ring, it is possible to correlate specific structural features with observed properties like reaction rates, acidity, and potentially biological activity. For example, a comparative study of the acidity of para-halogenated benzoic acids reveals that p-chlorobenzoic acid is slightly more acidic than p-fluorobenzoic acid, a counterintuitive result that is explained by the interplay of inductive and resonance effects. quora.comquora.com Similar comparative studies within the family of difluoro-methylbenzoates would provide valuable insights into their fundamental chemical behavior.
Advanced Research Applications in Chemical Sciences and Materials Excluding Direct Clinical or Biological Applications
Role as a Precursor or Intermediate in Fine Chemical Synthesis
In the realm of fine chemical synthesis, ethyl 2,6-difluoro-3-methylbenzoate is poised to be a valuable building block for the construction of more complex molecules. Its utility as an intermediate stems from the reactivity of its functional groups: the ester, the fluorinated benzene (B151609) ring, and the methyl group.
The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, 2,6-difluoro-3-methylbenzoic acid, which is a versatile precursor for a variety of derivatives. echemi.comfishersci.benih.gov This acid can be converted into acid chlorides, amides, and other esters, opening pathways to a wide range of chemical entities. The fluorine atoms on the aromatic ring have a strong electron-withdrawing effect, which can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring in subsequent transformations.
Furthermore, the aromatic ring itself can potentially undergo nucleophilic aromatic substitution, where one of the fluorine atoms is displaced by a suitable nucleophile. This is a common reaction for activated fluoroaromatic compounds and would allow for the introduction of a wide variety of functional groups. The methyl group can also be a site for further functionalization, for instance, through free-radical halogenation, to introduce a handle for further synthetic modifications.
The strategic placement of the fluorine and methyl groups can also direct regioselectivity in electrophilic aromatic substitution reactions, although the ring is deactivated by the fluorine atoms. This makes this compound a potentially key intermediate for accessing specifically substituted aromatic compounds that would be difficult to synthesize through other routes.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents | Potential Product(s) |
| Hydrolysis | Aqueous acid or base | 2,6-Difluoro-3-methylbenzoic acid |
| Transesterification | Alcohol, acid/base catalyst | Other alkyl 2,6-difluoro-3-methylbenzoates |
| Aminolysis | Amine | 2,6-Difluoro-3-methylbenzamide derivatives |
| Reduction | Reducing agent (e.g., LiAlH4) | (2,6-Difluoro-3-methylphenyl)methanol |
| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaOMe) | Ethyl 2-fluoro-6-methoxy-3-methylbenzoate |
Potential in Polymer Chemistry as a Monomer or Modifier
The structure of this compound suggests its potential use as a monomer or a co-monomer in the synthesis of high-performance polymers. The incorporation of fluorinated monomers into polymer backbones is a well-established strategy to enhance properties such as thermal stability, chemical resistance, and flame retardancy, and to lower the refractive index and water absorption.
Specifically, after conversion to the diol or dicarboxylic acid derivative, this compound could be used in the synthesis of specialty polyesters or polyamides. The rigidity of the aromatic ring would contribute to a high glass transition temperature (Tg), while the fluorine atoms would impart desirable fluoropolymer-like properties. The asymmetry of the molecule, due to the methyl group, could disrupt chain packing and lead to amorphous polymers with good processability.
As a polymer modifier, even small amounts of this compound or its derivatives incorporated into a polymer chain could significantly alter the surface properties of the material, such as creating a low-energy, hydrophobic surface.
Contributions to Liquid Crystal Research and Advanced Display Technologies
The field of liquid crystals (LCs) relies on molecules with a delicate balance of shape anisotropy, polarity, and intermolecular interactions. Fluorinated compounds are of particular interest in LC research due to the strong polarity of the carbon-fluorine bond and the relatively small size of the fluorine atom.
While there is no specific research on this compound in liquid crystal applications, analogous structures are known to be important components of LC mixtures. The 2,6-difluoro substitution pattern can significantly influence the mesomorphic properties of a molecule. mdpi.comnih.gov The introduction of lateral fluorine atoms can lower the melting point and viscosity of LC materials, which is beneficial for display applications.
This compound could serve as a precursor for more complex liquid crystalline molecules. nih.gov By elaborating the structure, for example by attaching a mesogenic core to the benzoate (B1203000) unit, it may be possible to create novel liquid crystals. The dipole moment introduced by the fluorine atoms would be a key factor in determining the dielectric anisotropy of the resulting material, a critical parameter for the operation of liquid crystal displays (LCDs).
Utility in Agrochemical and Crop Protection Research as an Intermediate
The difluorobenzoyl moiety is a key structural feature in a class of insecticides known as insect growth regulators (IGRs). These compounds act by inhibiting chitin (B13524) synthesis in insects, leading to their death during molting. A well-known example is diflubenzuron.
Given this precedent, this compound is a highly relevant intermediate for the synthesis of novel agrochemicals. The core 2,6-difluorobenzoyl structure is a known pharmacophore, and the additional methyl group provides a point for structural variation. By modifying the structure, researchers can fine-tune the biological activity, selectivity, and environmental persistence of new crop protection agents. The synthesis of novel benzoylphenylurea (B10832687) insecticides, for example, would likely involve the conversion of this compound to the corresponding benzoyl isocyanate, followed by reaction with a substituted aniline.
Table 2: Key Structural Features and Their Relevance in Agrochemical Research
| Structural Feature | Potential Role in Agrochemicals |
| 2,6-Difluorobenzoyl group | Known pharmacophore for insect growth regulators |
| Methyl group | Site for structural modification to optimize activity and selectivity |
| Ester group | Handle for conversion to other functional groups (e.g., amides) |
Applications in Catalyst Design and Ligand Synthesis
In the field of catalysis, the electronic properties of ligands play a crucial role in determining the activity and selectivity of a metal catalyst. The introduction of fluorine atoms into a ligand is a powerful strategy for tuning these electronic properties. liv.ac.uk The strong electron-withdrawing nature of fluorine can significantly impact the electron density at the metal center, thereby influencing the catalytic cycle. nih.gov
This compound can be envisioned as a precursor for the synthesis of novel ligands for homogeneous catalysis. nih.gov For instance, the ester group could be converted to a phosphine, amine, or other coordinating group. The resulting ligand would have a unique electronic profile due to the presence of the two ortho-fluorine atoms. Such ligands could find applications in a variety of catalytic reactions, including cross-coupling reactions, hydrogenations, and hydroformylations. The fluorinated nature of the ligands may also enhance the solubility of the catalyst in fluorinated solvents, which are used in biphasic catalysis for easy catalyst recovery.
Use in Material Science for Fluoropolymer Development
Fluoropolymers are a class of materials known for their exceptional properties, including high thermal stability, chemical inertness, and low coefficient of friction. researchgate.netresearchgate.netnih.gov These properties are a direct result of the high strength of the carbon-fluorine bond.
This compound, as a fluorinated building block, has potential applications in the development of new fluorinated materials. While it is not a perfluorinated molecule, its incorporation into polymers can still impart some of the desirable characteristics of fluoropolymers. For example, it could be used to create fluorinated coatings with enhanced hydrophobicity and durability.
Furthermore, research into the synthesis of novel fluoropolymers may utilize monomers like derivatives of this compound to create materials with tailored properties. The combination of the rigid aromatic ring and the fluorine atoms could lead to materials with a unique combination of thermal, mechanical, and optical properties, suitable for advanced applications in electronics, aerospace, and biomedical devices.
Future Directions and Emerging Research Methodologies for Ethyl 2,6 Difluoro 3 Methylbenzoate
Integration with Flow Chemistry and High-Throughput Synthesis Platforms
The paradigm of chemical synthesis is shifting from traditional batch processes to more efficient, safer, and scalable continuous flow methodologies. The integration of flow chemistry and high-throughput synthesis platforms represents a significant frontier for the production and derivatization of ethyl 2,6-difluoro-3-methylbenzoate.
Flow chemistry offers numerous advantages over batch synthesis, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous reagents and intermediates. up.ac.zaresearchgate.net For the synthesis of complex molecules like substituted benzobisimidazoles, flow chemistry has been shown to dramatically increase productivity, selectivity, and convenience. researchgate.net For instance, a biphasic aromatic nitration, a key step in many aromatic syntheses, was accelerated from 3 hours in batch to just 2 minutes in a packed bed flow reactor. researchgate.net
Table 1: Comparison of Batch vs. Flow Synthesis for Selected Processes
| Feature | Batch Process | Flow Process | Reference |
| Reaction Time (Aromatic Nitration) | 3 hours | 2 minutes | researchgate.net |
| Overall Yield (Benzo-fused Heterocycle) | 0.77% | 37.7% | up.ac.za |
| Catalyst Loading | Higher | Lower | researchgate.net |
| Safety | Handling of hazardous intermediates can be challenging | Improved safety due to small reaction volumes | up.ac.zaresearchgate.net |
The application of these platforms to this compound could facilitate the exploration of its reaction space, leading to the discovery of novel derivatives with tailored properties for various applications.
Development of Novel Catalytic Systems for Efficient Transformations
The development of innovative and highly efficient catalytic systems is paramount for the selective functionalization of fluorinated aromatic compounds like this compound. Research is increasingly focused on transition metal catalysis to achieve transformations at otherwise unreactive sites and to construct complex molecular architectures.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Recent advancements have demonstrated the successful cross-coupling of perfluoroarenes with diarylzinc compounds, a reaction that can be applied to a variety of polyfluorinated aromatic systems. nih.gov The development of specialized ligands and the use of additives like lithium iodide have been shown to be crucial for promoting the oxidative addition of C-F bonds to the palladium center, a key step in the catalytic cycle. nih.gov These strategies could be adapted for the selective C-F or C-H functionalization of this compound, opening up pathways to novel derivatives.
Furthermore, the concept of dual-catalytic systems is emerging as a powerful tool for functionalizing unreactive positions in a molecule. springernature.com By combining a reversible activation step with a functionalization step, it is possible to achieve reactions at sites that are not inherently reactive. springernature.com For example, a dual-catalytic system has been developed for the β-arylation of aliphatic alcohols by combining a reversible hydrogen borrowing reaction with the arylation of the intermediate aldehyde. springernature.com This principle of merging catalytic cycles could be applied to this compound to achieve regioselective modifications that are challenging with traditional methods.
The exploration of N-Fluorobenzenesulfonimide (NFSI) as a fluorinating agent in the presence of various catalysts also presents a promising avenue for the direct fluorination of C-H bonds in aromatic systems. rsc.org
Expansion of Advanced Spectroscopic Probes for In Situ Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. The use of advanced spectroscopic probes for in situ reaction monitoring provides real-time data, enabling precise control and a more profound insight into the transformation pathways.
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. nih.govrsc.org Spectroscopic techniques are a key component of the PAT toolkit. nih.gov For flow chemistry applications, in particular, online monitoring is essential for maintaining optimal reaction conditions. americanpharmaceuticalreview.com
Raman spectroscopy is a powerful, non-invasive technique that can provide detailed information about the chemical composition and molecular structure of a sample. spectroscopyonline.com Its application for in situ monitoring of chemical reactions is growing, as it allows for data collection from within a reaction vessel without disturbing the process. nih.gov For instance, resonance Raman spectroscopy has been successfully used to monitor catalytic events in a Ru-porphyrin mediated amination reaction, providing experimental verification of a proposed reaction mechanism. rsc.org Similarly, in situ Raman microscopy has been employed to study the defluorination and fluorination of BiF3 microparticles. researchgate.net The principles of these techniques are directly applicable to monitoring the synthesis of this compound, allowing for the tracking of reactant consumption, intermediate formation, and product generation in real-time.
Fluorescence spectroscopy is another valuable PAT tool, especially for quantifying low-dosage active pharmaceutical ingredients (APIs) in formulations. nih.gov
Table 2: Advanced Spectroscopic Probes for In Situ Monitoring
| Spectroscopic Technique | Application | Advantages | Reference |
| Raman Spectroscopy | Monitoring reaction kinetics and mechanisms | Non-invasive, real-time data, provides structural information | spectroscopyonline.comnih.govrsc.org |
| FTIR Spectroscopy | Real-time monitoring of functional group transformations | Versatile, provides information on chemical bonding | americanpharmaceuticalreview.com |
| Fluorescence Spectroscopy | Quantification of components, especially at low concentrations | High sensitivity | nih.gov |
The integration of these advanced spectroscopic probes into the synthesis workflow for this compound will facilitate a more rational approach to process development and optimization.
Machine Learning and Artificial Intelligence Applications in Synthesis Design and Prediction
The convergence of chemistry with machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and development of new molecules and materials. These computational tools can analyze vast datasets to identify patterns, predict properties, and optimize reaction conditions, thereby accelerating the research and development cycle.
ML-guided strategies are increasingly being used for the design and optimization of reaction conditions. beilstein-journals.org By leveraging large reaction databases, ML models can predict reaction outcomes, recommend optimal conditions, and even suggest novel synthetic pathways. beilstein-journals.orgresearchgate.net This data-driven approach can significantly reduce the number of experiments required, saving time and resources. rsc.org For instance, a Bayesian multi-objective optimization algorithm has been successfully used to optimize the process parameters of an ultra-fast flow chemistry reaction. rsc.orgcam.ac.uk
Exploration of Supramolecular Interactions and Self-Assembly Based on the Compound's Structure
Halogen bonding is a directional, non-covalent interaction involving a halogen atom as an electrophilic species. bohrium.com It has emerged as a powerful tool for the rational design of supramolecular assemblies. bohrium.com The fluorine atoms in this compound could potentially act as halogen bond acceptors, while the electron-deficient regions on other halogenated molecules could act as donors. The study of halogen bonds in the self-assembly of thiophene-based organic semiconductors has shown that these weak interactions can stabilize 2D supramolecular monolayers. nih.gov
Furthermore, the interplay of various weak interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, can lead to complex and functional self-assembled architectures. mdpi.com The synthesis and crystallization of carboranes functionalized with fluorophenyl groups have provided the first examples of supramolecular assemblies directed by C–H(carborane)⋯F interactions. rsc.org Investigating the crystal structure of this compound and its derivatives will be crucial to understanding how these weak interactions govern its solid-state packing and, consequently, its macroscopic properties. This knowledge can then be leveraged to design new materials with tailored solid-state structures and functionalities.
Q & A
Q. What are the recommended safety protocols for handling Ethyl 2,6-difluoro-3-methylbenzoate in laboratory settings?
Methodological Answer:
- Ventilation & PPE: Use fume hoods to minimize inhalation risks, and wear nitrile gloves, lab coats, and safety goggles. Fluorinated benzoates can release irritants upon decomposition .
- First Aid: For inhalation, move the affected individual to fresh air and administer artificial respiration if necessary. For skin contact, wash thoroughly with water. Consult a physician immediately .
- Storage: Store in airtight containers away from oxidizing agents and heat sources to prevent decomposition .
Q. What synthetic routes are commonly employed for the preparation of this compound, and how can purity be optimized?
Methodological Answer:
- Esterification: React 2,6-difluoro-3-methylbenzoic acid with ethanol in the presence of a catalytic acid (e.g., H₂SO₄) under reflux. Monitor completion via TLC .
- Fluorination: Introduce fluorine groups using reagents like DAST (diethylaminosulfur trifluoride) or Selectfluor®, ensuring anhydrous conditions to avoid hydrolysis .
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >98% purity. Confirm purity via HPLC or GC-MS .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity Method |
|---|---|---|---|
| Esterification | H₂SO₄, ethanol, reflux (6 h) | 75–85 | TLC (Rf 0.5) |
| Fluorination | DAST, DCM, 0°C → RT (12 h) | 60–70 | GC-MS |
Q. How can researchers effectively characterize this compound using spectroscopic methods?
Methodological Answer:
- ¹H/¹³C NMR: Fluorine substituents cause splitting patterns (e.g., doublets for ortho-F in ¹H NMR). Use deuterated chloroform (CDCl₃) and compare with computed spectra (DFT) .
- IR Spectroscopy: Identify ester C=O stretches (~1740 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
- Mass Spectrometry (MS): ESI-MS in positive mode typically shows [M+H]⁺ at m/z 216. Fragmentation patterns confirm methyl and fluorine substituents .
Advanced Research Questions
Q. What challenges arise in the X-ray crystallographic analysis of this compound, and how can SHELX software aid in overcoming these challenges?
Methodological Answer:
Q. How can mechanistic studies elucidate the role of fluorine substituents in the reactivity of this compound?
Methodological Answer:
- Electronic Effects: Fluorine’s electron-withdrawing nature alters reaction kinetics. Use Hammett plots to correlate substituent effects with reaction rates (e.g., hydrolysis in basic conditions) .
- Computational Modeling: DFT calculations (Gaussian 16) reveal charge distribution and transition states. Compare with experimental activation energies .
- Isotopic Labeling: Introduce ¹⁸O in ester groups to track hydrolysis pathways via LC-MS .
Q. What analytical strategies are recommended for resolving contradictions in spectral data interpretation for fluorinated benzoate derivatives?
Methodological Answer:
- Contradiction Example: Discrepancies in ¹⁹F NMR shifts due to solvent polarity or hydrogen bonding.
- Resolution Strategies:
- Variable Temperature NMR: Identify dynamic effects (e.g., rotational barriers) by acquiring spectra from –50°C to 50°C .
- Cross-Validation: Compare experimental data with DSSTox/ECHA databases for analogous compounds .
- Synchrotron XRD: Resolve ambiguities in substituent positioning using high-resolution crystallography .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
